molecular formula C10H9ClO3 B1458166 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid CAS No. 1461715-07-0

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid

Cat. No.: B1458166
CAS No.: 1461715-07-0
M. Wt: 212.63 g/mol
InChI Key: DXUFAVXSLCWJIL-UHFFFAOYSA-N
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Description

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid ( 1018251-39-2) is a high-purity chemical reagent with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . It is a benzofuran derivative, a class of oxygenated heterocyclic compounds recognized for their significant value in organic synthesis and material science . Benzofuran scaffolds are extensively investigated for their diverse pharmacological potential, which includes anti-inflammatory, antitumor, cytotoxic, antimicrobial, and enzyme inhibitory activities . Furthermore, such compounds demonstrate promising applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials due to their favorable electrochemical properties and thermal stability . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use. Proper handling procedures are required as it may pose specific health hazards.

Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-3-6-1-2-14-10(6)7(4-8)5-9(12)13/h3-4H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUFAVXSLCWJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-07-0
Record name 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid
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Preparation Methods

Synthesis from Methyl 4-Acetylamino-3-allyl-2-hydroxybenzoate

One documented method involves the following sequence:

  • Oxidative cleavage and cyclization: Methyl 4-acetylamino-3-allyl-2-hydroxybenzoate is oxidized using osmium tetroxide and sodium periodate to form a mixture containing methyl 4-acetylamino-2,3-dihydro-2-hydroxybenzofuran-7-carboxylate.

  • Reduction: The mixture is reduced with sodium borohydride to yield methyl 4-acetylamino-2-hydroxy-3-(2-hydroxyethyl)benzoate.

  • Cyclization via Mitsunobu reaction: Reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) promotes ring closure to form the benzofuran core.

  • Chlorination: Treatment with N-chlorosuccinimide introduces the chloro substituent at the 5-position, producing methyl 4-acetylamino-5-chloro-2,3-dihydro-benzo[b]furan-7-carboxylate.

  • Hydrolysis: Alkaline hydrolysis with sodium hydroxide in methanol converts the ester to the free acid, yielding 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.

Note: It was found that hydrolysis under these conditions may be incomplete, leaving the amide group intact and thus requiring optimization for full conversion.

Halogenated Ethyl Side Chain Introduction and Subsequent Functionalization

Another approach involves:

  • Preparation of 2,3-dihydro-5-(2-bromoethyl)benzofuran: This intermediate is synthesized and then added dropwise to a reaction mixture containing (3R)-pyrrolidin-3-ol, a base (e.g., potassium carbonate), and a nitrile solvent (e.g., acetonitrile) with a phase transfer catalyst (e.g., tetra-n-butyl ammonium bromide).

  • Condensation reaction: The mixture is refluxed for 5-8 hours to effect substitution, carefully controlling addition to avoid exothermicity.

  • Decarboxylation: The reaction mixture is heated to 140-150°C for 12-18 hours in the presence of anhydrous 2-cyclohexen-1-one and cyclohexanol to promote decarboxylation and formation of the desired benzofuran derivative with the acetic acid side chain.

  • Hydrolysis: Ester hydrolysis is performed using lithium hydroxide in methanol or ethanol to yield the free acid.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Oxidation Osmium tetroxide, sodium periodate in diethyl ether/water 20-25°C 10-12 hours Forms dihydrobenzofuran intermediates
Reduction Sodium borohydride 0-25°C 1 hour Converts aldehyde to alcohol
Mitsunobu Cyclization DEAD, triphenylphosphine, THF 20-25°C 1 hour Ring closure to benzofuran
Chlorination N-chlorosuccinimide Room temperature Variable Selective chlorination at 5-position
Hydrolysis (ester to acid) NaOH in methanol Room temperature Several hours May require optimization for complete reaction
Condensation with base K2CO3, phase transfer catalyst, nitrile solvent Reflux (80-85°C) 5-8 hours Controlled addition to avoid exotherm
Decarboxylation Anhydrous 2-cyclohexen-1-one, cyclohexanol 140-150°C 12-18 hours High temperature promotes decarboxylation
Ester hydrolysis LiOH in methanol or ethanol Room temperature Several hours Final step to yield free acid

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Advantages Limitations/Notes
Oxidation → Reduction → Mitsunobu → Chlorination → Hydrolysis Osmium tetroxide, DEAD, N-chlorosuccinimide, NaOH Well-established sequence, selective chlorination Hydrolysis may be incomplete, requires optimization
Halogenated ethyl side chain condensation → Decarboxylation → Hydrolysis 2,3-dihydro-5-(2-bromoethyl)benzofuran, K2CO3, LiOH Controlled reaction conditions, good yields High temperature decarboxylation step needed

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following benzofuran derivatives share structural similarities with the target compound, differing primarily in substituents and ring saturation. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Benzofuran Derivatives

Compound Name Substituents/Ring Structure Synthesis Method Key Properties/Activities Evidence Source
2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid 5-Cl, dihydrobenzofuran, acetic acid Ester hydrolysis (presumed) Commercial availability; potential medicinal use
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 7-Me, 3-SMe, unsaturated benzofuran Hydrolysis of ethyl ester with KOH/MeOH Planar benzofuran ring; O–H⋯O hydrogen bonding; m.p. 436–437 K
2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid 5-Br, dihydrobenzofuran, acetic acid Not specified Medicinal applications (antimicrobial/anticancer)
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 5-Ac, 7-OMe, 2-(4-OMePh), unsaturated benzofuran Multi-step synthesis (details not provided) Pharmacological activities (antitumor)
Key Comparisons

Substituent Effects on Physicochemical Properties

  • Halogenation (Cl vs. F vs. Br):

  • The chloro substituent (5-Cl) in the target compound offers moderate electronegativity and lipophilicity compared to fluoro (5-F, higher electronegativity) and bromo (5-Br, larger atomic radius, increased polarizability). These differences influence solubility, bioavailability, and binding to biological targets .
    • Ring Saturation (Dihydro vs. Unsaturated Benzofuran):

Hydrogen Bonding and Crystal Packing The 5-fluoro derivative forms intermolecular O–H⋯O hydrogen bonds, creating centrosymmetric dimers in the solid state.

The 5-bromo analogue is marketed for medicinal use, suggesting scalable synthesis routes .

Pharmacological Implications

  • While direct bioactivity data for the target compound are lacking, structurally related benzofurans exhibit broad pharmacological profiles:

  • 5-Fluoro derivative: Antifungal/antibacterial activities inferred from benzofuran sulfanyl and carboxyl groups .
  • 5-Bromo analogue: Explicitly noted for medicinal applications, likely due to enhanced halogen-mediated interactions with biological targets .

Q & A

Q. What are the optimal methods for synthesizing 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid, and how can reaction yields be improved?

The synthesis typically involves hydrolysis of an ester precursor under alkaline conditions. For example, a related benzofuran derivative was synthesized by refluxing ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with potassium hydroxide in methanol/water (1:1 v/v) for 5 hours. The product was purified via column chromatography (ethyl acetate), achieving an 82% yield . Key factors for yield optimization include precise control of reaction time, temperature, and stoichiometric ratios of reagents.

Q. How can X-ray crystallography be utilized to confirm the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction is critical for resolving planar benzofuran cores and hydrogen-bonding networks. In analogous compounds, the benzofuran unit exhibits planarity (mean deviation: 0.005 Å), with carboxyl groups forming intermolecular O–H···O hydrogen bonds (e.g., bond length: 1.84 Å). These interactions create centrosymmetric dimers, which stabilize the crystal lattice . Refinement parameters such as riding models for H atoms (C–H = 0.95–0.98 Å) and isotropic displacement factors (Uiso) should be standardized during analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

  • NMR : Proton and carbon-13 NMR can confirm the acetic acid moiety (δ ~2.5 ppm for CH2 and ~170 ppm for carbonyl carbon).
  • FT-IR : Carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C10H9ClO3: 212.02 g/mol) .

Q. How does the chloro substituent at position 5 influence the compound’s electronic properties and reactivity?

The electron-withdrawing chloro group increases electrophilicity at the benzofuran core, enhancing reactivity in nucleophilic substitution or coupling reactions. Computational studies (e.g., DFT) can quantify this effect by analyzing partial charges and frontier molecular orbitals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzofuran derivatives?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or substituent effects. Systematic structure-activity relationship (SAR) studies are essential. For example, replacing the chloro group with fluoro or methylsulfanyl moieties alters antimicrobial potency by modulating lipophilicity and target binding . Meta-analyses of published IC50 values and standardized bioassays are recommended .

Q. What strategies mitigate challenges in multi-step synthesis, such as low regioselectivity or byproduct formation?

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during functionalization.
  • Catalytic Systems : Palladium catalysts improve regioselectivity in cross-coupling steps.
  • Chromatographic Monitoring : TLC or HPLC tracking identifies byproducts early, enabling protocol adjustments .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations reveal binding affinities and conformational stability. For instance, benzofuran derivatives with acetic acid side chains show preferential binding to cyclooxygenase-2 (COX-2) via hydrogen bonds with Arg120 and Tyr355 .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal decomposition profiles.
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics under controlled illumination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid
Reactant of Route 2
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2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetic acid

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